molecular formula C14H10BrN3OS B5839173 N'-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide

N'-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide

Cat. No.: B5839173
M. Wt: 348.22 g/mol
InChI Key: VBWLKVDVISAUJT-UHFFFAOYSA-N
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Description

N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is of particular interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active site of these targets, inhibiting their activity and leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzothiazol-2-yl)-4-chlorobenzohydrazide
  • N’-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
  • N’-(1,3-benzothiazol-2-yl)-4-iodobenzohydrazide

Uniqueness

N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities. Additionally, the bromine atom can influence the compound’s electronic properties, making it a valuable building block for the synthesis of more complex molecules .

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-10-7-5-9(6-8-10)13(19)17-18-14-16-11-3-1-2-4-12(11)20-14/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWLKVDVISAUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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